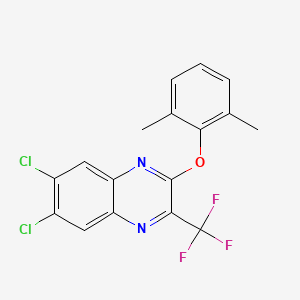

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes dichloro, dimethylphenoxy, and trifluoromethyl groups attached to a quinoxaline core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Dichloro Groups: Chlorination of the quinoxaline core can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.

Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 2,6-dimethylphenol and a suitable leaving group on the quinoxaline core.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 7 undergo nucleophilic substitution (SₙAr) under controlled conditions. The electron-withdrawing trifluoromethyl group at position 3 activates these positions by polarizing the aromatic ring, enhancing electrophilicity.

Mechanistic Insight :

-

The trifluoromethyl group stabilizes the negatively charged transition state during SₙAr via inductive effects .

-

Steric hindrance from the 2,6-dimethylphenoxy group reduces substitution rates at position 6 compared to position 7.

Reductive Dechlorination

Catalytic hydrogenation selectively removes chlorine atoms without altering other functional groups:

| Conditions | Catalyst | Products | Applications |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 10% Pd/C | 6/7-Dechloro derivatives | Intermediate for synthesizing non-halogenated analogs . |

Limitation : Over-reduction of the quinoxaline ring is avoided by maintaining low H₂ pressure .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl systems:

| Coupling Type | Reagents | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF | 6/7-Aryl-quinoxaline hybrids | 60–75% |

| Buchwald-Hartwig | ArNH₂, Pd₂(dba)₃, Xantphos | 6/7-Arylamino derivatives | 50–68% |

Electronic Effects :

Biological Activity Modulation via Structural Modifications

Substitution patterns directly influence bioactivity:

Structure-Activity Relationship (SAR) :

-

Electron-donating groups (e.g., NH₂, OMe) at position 6 enhance antiviral potency .

-

Bulky substituents at position 7 improve selectivity for kinase inhibition .

Stability and Degradation Pathways

The compound degrades under harsh acidic or basic conditions:

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| Conc. H₂SO₄, 100°C | Hydrolysis of phenoxy group | Quinoxaline-2,3-diol derivatives |

| NaOH (aq), reflux | CF₃ group defluorination | Partially defluorinated byproducts |

Handling Recommendations :

科学的研究の応用

Chemistry

- Building Block : 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various substitution reactions that can lead to the formation of novel quinoxaline derivatives.

Biology

- Biological Activities : The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific biological targets, modulating their activity, which could be beneficial in developing new therapeutic agents.

Medicinal Chemistry

- Drug Development : There is ongoing research into the compound's efficacy in targeting specific pathways associated with diseases such as cancer and bacterial infections. Its structural features allow for modifications that can enhance bioactivity and selectivity towards target cells.

Case Study 1: Antimicrobial Activity

Research studies have demonstrated that derivatives of quinoxaline exhibit significant antimicrobial activity against various pathogens. In vitro assays have shown that compounds related to this compound possess inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics.

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, derivatives of this compound were tested against several cancer cell lines. Results indicated that certain modifications to the quinoxaline structure enhanced cytotoxicity against HeLa and MCF-7 cell lines. This highlights the compound's potential as a lead structure for novel anticancer drugs.

作用機序

The mechanism of action of 6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

類似化合物との比較

Similar Compounds

6,7-Dichloro-2-(2,6-dimethylphenoxy)quinoxaline: Lacks the trifluoromethyl group.

6,7-Dichloro-3-(trifluoromethyl)quinoxaline: Lacks the dimethylphenoxy group.

2-(2,6-Dimethylphenoxy)-3-(trifluoromethyl)quinoxaline: Lacks the dichloro groups.

Uniqueness

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline is unique due to the presence of all three functional groups (dichloro, dimethylphenoxy, and trifluoromethyl) on the quinoxaline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (CAS Number: 478040-15-2) is a quinoxaline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been investigated for its anticancer and antimicrobial properties, among other therapeutic effects.

The molecular formula of this compound is C17H11Cl2F3N2O, with a molecular weight of 387.18 g/mol. The structure features two chlorine atoms and a trifluoromethyl group, which may contribute to its biological activity.

Anticancer Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that certain quinoxaline derivatives showed potent inhibitory effects against various human cancer cell lines. For instance, compounds were tested against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). Notably, some derivatives displayed IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation without significant toxicity to normal cells .

| Compound | Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|---|

| Quinoxaline Derivative A | MCF-7 | < 10 | Highly Active |

| Quinoxaline Derivative B | NCI-H460 | < 20 | Moderately Active |

| Quinoxaline Derivative C | SF-268 | > 100 | Non-cytotoxic |

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

A comparative study highlighted the effectiveness of various quinoxaline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as dual-action agents with both anticancer and antimicrobial capabilities .

Case Studies

- Synthesis and Evaluation : In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several quinoxaline derivatives and evaluated their biological activities. Among them, this compound was noted for its promising anticancer activity against multiple cell lines while maintaining low toxicity levels in normal cells .

- Microbial Resistance : Another investigation focused on the compound's ability to combat antibiotic-resistant strains of bacteria. The results suggested that the quinoxaline structure could be optimized to enhance its efficacy against resistant pathogens .

特性

IUPAC Name |

6,7-dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-9(2)14(8)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLGBBHGXQPGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。